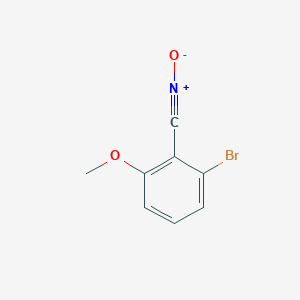
Benzonitrile, 2-bromo-6-methoxy-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-bromo-6-methoxy-, N-oxide is a chemical compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 6-position, and an N-oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-bromo-6-methoxy-, N-oxide typically involves the nitration of 2-bromo-6-methoxybenzonitrile followed by oxidation. One common method is to start with 2-bromo-6-methoxybenzonitrile and treat it with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-bromo-6-methoxy-4-nitrobenzonitrile is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 2-bromo-6-methoxy-, N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include more highly oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted benzonitrile derivatives with various functional groups.
Applications De Recherche Scientifique
Benzonitrile, 2-bromo-6-methoxy-, N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzonitrile, 2-bromo-6-methoxy-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, altering the oxidation state of the target molecules. This can lead to changes in the activity of enzymes or the binding affinity of receptors, thereby modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 2-bromo-: Similar structure but lacks the methoxy and N-oxide groups.
Benzonitrile, 2-methoxy-: Lacks the bromine and N-oxide groups.
Benzonitrile, 2-bromo-6-methoxy-4-nitro-: Contains a nitro group instead of the N-oxide group.
Uniqueness
Benzonitrile, 2-bromo-6-methoxy-, N-oxide is unique due to the presence of both the methoxy and N-oxide groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
579488-90-7 |
|---|---|
Formule moléculaire |
C8H6BrNO2 |
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
2-bromo-6-methoxybenzonitrile oxide |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-4H,1H3 |
Clé InChI |
DJOJVMLQPYJTMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)Br)C#[N+][O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)

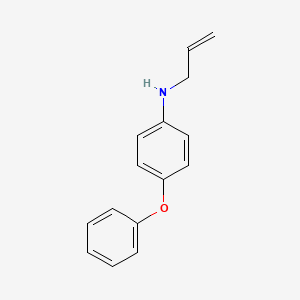
![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)
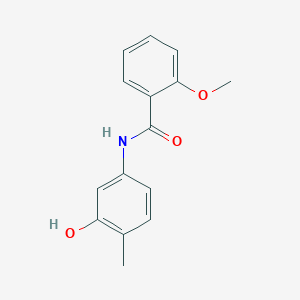
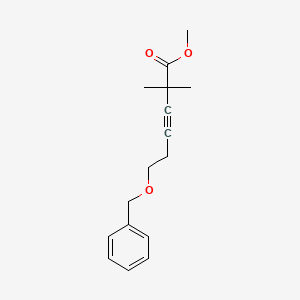
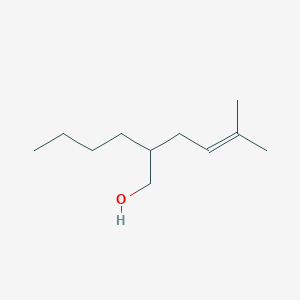
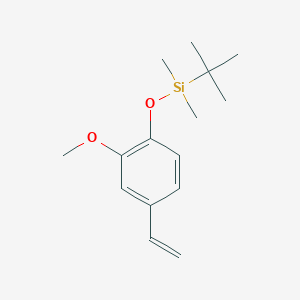
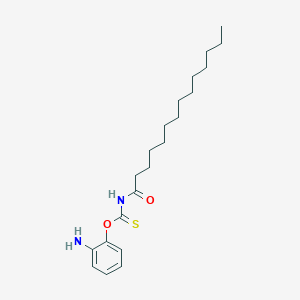
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
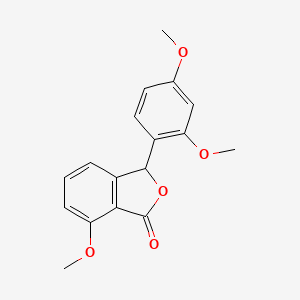
![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
